HLI373 dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

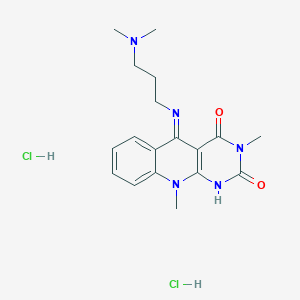

C18H25Cl2N5O2 |

|---|---|

Molekulargewicht |

414.3 g/mol |

IUPAC-Name |

5-[3-(dimethylamino)propylimino]-3,10-dimethyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;dihydrochloride |

InChI |

InChI=1S/C18H23N5O2.2ClH/c1-21(2)11-7-10-19-15-12-8-5-6-9-13(12)22(3)16-14(15)17(24)23(4)18(25)20-16;;/h5-6,8-9H,7,10-11H2,1-4H3,(H,20,25);2*1H |

InChI-Schlüssel |

MADKBDHYUMEAOS-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=CC=CC=C2C(=NCCCN(C)C)C3=C1NC(=O)N(C3=O)C.Cl.Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Function of HLI373 Dihydrochloride in Cancer Cells: A Technical Guide

Authored by: Gemini AI

Abstract

HLI373 dihydrochloride is a potent and water-soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase.[1][2][3] In cancer cells, particularly those harboring wild-type p53, HLI373 plays a critical role in reactivating the p53 tumor suppressor pathway. By inhibiting Hdm2-mediated ubiquitination and subsequent proteasomal degradation of p53, HLI373 leads to the stabilization and accumulation of p53.[1][4] This accumulation restores p53's transcriptional activity, culminating in the induction of apoptosis and selective elimination of cancer cells.[1][2] This technical guide provides an in-depth overview of the mechanism of action of HLI373, supported by quantitative data and detailed experimental methodologies.

Introduction

The p53 tumor suppressor protein is a crucial regulator of cell cycle arrest, DNA repair, and apoptosis. Its inactivation is a common event in the development of many human cancers. One of the primary negative regulators of p53 is the Hdm2 (also known as Mdm2 in mice) E3 ubiquitin ligase.[1][4] Hdm2 binds to p53, promoting its ubiquitination and targeting it for degradation by the proteasome. In many cancers with wild-type p53, Hdm2 is overexpressed, leading to the functional inactivation of p53.[4]

This compound has emerged as a promising therapeutic agent that targets the Hdm2-p53 interaction.[1] It is a derivative of the HLI98 family of compounds but exhibits greater potency and aqueous solubility.[1] This guide will elucidate the function of HLI373 in cancer cells, focusing on its molecular mechanism, effects on cellular pathways, and the experimental evidence supporting its anti-cancer activity.

Mechanism of Action of this compound

The primary mechanism of action of HLI373 in cancer cells is the inhibition of the E3 ubiquitin ligase activity of Hdm2.[1][2][5] This inhibition is thought to occur through the binding of HLI373 to the RING finger domain of Hdm2, which is essential for its ligase activity.[4]

The inhibition of Hdm2 by HLI373 sets off a cascade of events within the cancer cell:

-

Inhibition of p53 Ubiquitylation: HLI373 directly blocks the ability of Hdm2 to attach ubiquitin molecules to p53.[2][4]

-

Stabilization and Accumulation of p53: With ubiquitylation blocked, p53 is no longer targeted for degradation by the proteasome. This leads to a significant increase in the intracellular levels of p53 protein.[1]

-

Activation of p53-Dependent Transcription: The accumulated p53 is transcriptionally active and can bind to the promoter regions of its target genes.[1] A key target gene that is upregulated is p21WAF1/CIP1, a cyclin-dependent kinase inhibitor that can induce cell cycle arrest.[1]

-

Induction of Apoptosis: A major consequence of p53 activation in transformed cells is the induction of apoptosis, or programmed cell death.[1] HLI373 has been shown to induce apoptosis in a p53-dependent manner, as evidenced by the cleavage of PARP and caspase-3.[1]

Quantitative Data on HLI373 Activity

The efficacy of HLI373 has been quantified in various cancer cell lines. The following tables summarize key quantitative data from published studies.

| Parameter | Cell Line | Value | Reference |

| IC50 for p53 Stabilization | - | ~ 3 µM | [1] |

| IC50 against P. falciparum (D6 strain) | - | < 6 µM | [2] |

| IC50 against P. falciparum (W2 strain) | - | < 6 µM | [2] |

Table 1: Potency of this compound.

| Cell Line | p53 Status | Effect of HLI373 | Concentration Range | Reference |

| HCT116-p53+ | Wild-type | Increased cell death | Dose-dependent | [1] |

| HCT116-p53- | Null | Substantially more resistant to cell death | - | [1] |

| Wild-type MEFs (C8) | Wild-type | Increased cell death | Dose-dependent (3-15 µM) | [1][2] |

| p53-deficient MEFs (A9) | Null | Relatively resistant to cell death | - | [1] |

| U2OS | Wild-type | Blocked p53 degradation | 5-10 µM | [2] |

| RPE | Wild-type | Increased p21 levels | 3 µM | [1] |

Table 2: p53-Dependent Activity of HLI373 in Cancer Cell Lines.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the function of HLI373 in cancer cells.

Cell Culture and Treatment

-

Cell Lines: Human colon carcinoma HCT116 (p53+/+ and p53-/-), human osteosarcoma U2OS, mouse embryonic fibroblasts (MEFs) (p53+/+ and p53-/-), and retinal pigment epithelial (RPE) cells are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

HLI373 Treatment: this compound is dissolved in water or DMSO to prepare a stock solution.[3] Cells are treated with varying concentrations of HLI373 (typically in the range of 3-50 µM) for specified durations (e.g., 4, 8, 15, or 24 hours) as indicated in the experimental design.[1][2]

Immunoblotting

This technique is used to detect changes in protein levels.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against p53, Hdm2, p21, PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Apoptosis Assays

These assays are crucial for determining the cytotoxic effects of HLI373.

-

Trypan Blue Exclusion Assay:

-

Cells are seeded in multi-well plates and treated with HLI373.

-

After the incubation period, both floating and adherent cells are collected.

-

The cell suspension is mixed with an equal volume of 0.4% trypan blue solution.

-

The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.

-

Cell viability is expressed as a percentage of viable cells relative to the total number of cells.

-

-

PARP and Caspase-3 Cleavage Analysis:

-

This is typically assessed by immunoblotting, as described in section 4.2. The appearance of cleaved forms of PARP and caspase-3 is indicative of apoptosis.

-

In Vitro Ubiquitylation Assay

This assay directly assesses the effect of HLI373 on Hdm2's E3 ligase activity.

-

Transfection: U2OS cells are transfected with plasmids encoding HA-tagged ubiquitin, p53, and Hdm2.

-

Treatment: After a period of expression, cells are treated with HLI373 or a proteasome inhibitor (as a positive control) for several hours.

-

Immunoprecipitation: Cell lysates are subjected to immunoprecipitation using an anti-p53 antibody.

-

Immunoblotting: The immunoprecipitated samples are then analyzed by immunoblotting with an anti-HA antibody to detect ubiquitylated p53. A decrease in the ubiquitylated p53 smear in HLI373-treated cells indicates inhibition of Hdm2 activity.

Conclusion

This compound is a potent inhibitor of the Hdm2 E3 ubiquitin ligase, representing a promising strategy for the treatment of cancers that retain wild-type p53. Its ability to stabilize and activate p53 leads to the selective induction of apoptosis in cancer cells. The experimental data robustly supports its mechanism of action and its p53-dependent anti-tumor activity. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of HLI373 in cancer therapy.

References

HLI373 Dihydrochloride: An In-depth Technical Guide to a Potent Hdm2 Ubiquitin Ligase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing tumorigenesis by inducing cell cycle arrest or apoptosis in response to cellular stress.[1] The E3 ubiquitin ligase Hdm2 (also known as Mdm2 in mice) is a primary negative regulator of p53, targeting it for proteasomal degradation.[2][3] Inhibition of the Hdm2-p53 interaction is a promising therapeutic strategy for cancers that retain wild-type p53.[4] HLI373 dihydrochloride has emerged as a potent, water-soluble small molecule inhibitor of Hdm2's E3 ligase activity.[2][5] This technical guide provides a comprehensive overview of HLI373, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Introduction

This compound is a derivative of the HLI98 series of Hdm2 inhibitors, developed to overcome the limitations of its predecessors, such as poor aqueous solubility and lower potency.[2] Chemically identified as 5-[[3-(Dimethylamino)propyl]amino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione dihydrochloride, HLI373 effectively inhibits the E3 ubiquitin ligase activity of Hdm2, leading to the stabilization and activation of p53.[2][6] This activation of the p53 pathway triggers downstream events, including the induction of p53 target genes and, ultimately, p53-dependent apoptosis in cancer cells.[1][2]

Mechanism of Action

HLI373 functions by directly inhibiting the E3 ubiquitin ligase activity of Hdm2.[2][7] This inhibition prevents the ubiquitination of p53, a key step in its degradation pathway.[2] Consequently, p53 protein levels accumulate in the cell, leading to the activation of its transcriptional functions.[2] This results in the upregulation of p53 target genes, such as p21, which is involved in cell cycle arrest, and pro-apoptotic proteins, which drive the cell towards programmed cell death.[2] A key feature of HLI373 is its ability to inhibit Hdm2 autoubiquitination, further contributing to the stabilization of the Hdm2 protein itself.[2]

Quantitative Data

The efficacy of HLI373 has been quantified in various in vitro studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Concentration of HLI373

| Parameter | Value | Cell Line/System | Reference |

| IC50 (p53 stabilization) | ~ 3 µM | Endogenous p53 and Hdm2 | [2] |

Table 2: Effect of HLI373 on Protein Levels and Cell Viability

| Experiment | Cell Line | HLI373 Concentration | Duration | Observed Effect | Reference |

| p53 and Hdm2 Stabilization | RPE | 5 µM | 8 hours | Maximal increase in p53 and Hdm2 levels | [2] |

| Hdm2 Stabilization | p53-/-mdm2-/- MEFs | 10-50 µM | 8 hours | Dose-dependent stabilization of Hdm2 | [2] |

| Inhibition of p53 Ubiquitination | HCT116-p53+ | 5-20 µM | 8 hours | Dose-dependent reduction of ALLN-induced ubiquitinated p53 | [2] |

| p53 Transcriptional Activity | U2OS (pG13-Luc) | 3 µM | Not Specified | Significant increase in luciferase activity | [2][7] |

| Cell Death Induction | HCT116-p53+ | 3-15 µM | 15 hours | Dose-dependent increase in cell death | [2][7] |

| Apoptosis Induction (PARP Cleavage) | HCT116-p53+ | Not Specified | 15 hours | Increased PARP cleavage | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize HLI373.

Cell Culture

-

Cell Lines:

-

U2OS (Human Osteosarcoma): Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

HCT116 (Human Colon Carcinoma): Culture in McCoy's 5A medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]

-

Mouse Embryo Fibroblasts (MEFs): Grow in DMEM supplemented with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

General Conditions: Incubate all cell lines at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for p53, Hdm2, and PARP Cleavage

-

Cell Lysis:

-

Treat cells with desired concentrations of HLI373 for the specified duration.

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, Hdm2, or PARP overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability Assay (Trypan Blue Exclusion)

-

Cell Treatment:

-

Seed cells in a 6-well plate and treat with various concentrations of HLI373 for the desired time.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells by trypsinization and centrifugation.

-

Resuspend the cell pellet in 1 mL of PBS.

-

-

Staining and Counting:

-

Calculation:

-

Percent Viability = (Number of viable cells / Total number of cells) x 100.[9]

-

p53 Transcriptional Activity (Luciferase Reporter Assay)

-

Cell Transfection:

-

Seed U2OS cells in a 24-well plate.

-

Transfect cells with a p53-responsive luciferase reporter plasmid (e.g., pG13-Luc) using a suitable transfection reagent according to the manufacturer's protocol.

-

-

HLI373 Treatment:

-

After 24 hours of transfection, treat the cells with different concentrations of HLI373.

-

-

Luciferase Assay:

-

After the desired treatment period (e.g., 24 hours), lyse the cells using the luciferase assay lysis buffer.

-

Transfer the cell lysate to a luminometer plate.

-

Add the luciferase assay substrate to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.

-

Express the results as fold-change relative to the vehicle-treated control.

-

Immunoprecipitation of Ubiquitinated p53

-

Cell Treatment and Lysis:

-

Transfect cells with a plasmid encoding HA-tagged ubiquitin.

-

Treat cells with HLI373 and a proteasome inhibitor (e.g., ALLN or MG132) to allow accumulation of ubiquitinated proteins.

-

Lyse cells in a modified RIPA buffer.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the lysates with an anti-p53 antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours.

-

Wash the beads extensively with lysis buffer.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.

-

Perform western blotting as described in section 4.2, using an anti-HA antibody to detect ubiquitinated p53.

-

Conclusion

This compound is a valuable research tool for investigating the p53 signaling pathway and a promising lead compound for the development of anti-cancer therapeutics. Its enhanced solubility and potency make it a superior alternative to earlier Hdm2 inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the cellular and molecular effects of HLI373 and to further elucidate the therapeutic potential of targeting the Hdm2-p53 axis in cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cleaved-PARP (Asp214) (E2T4K) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. axonmedchem.com [axonmedchem.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. encodeproject.org [encodeproject.org]

- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

HLI373 Dihydrochloride: A Deep Dive into the Discovery and Development of a Novel p53-Activating Cancer Therapeutic Candidate

For Immediate Release

This technical whitepaper provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of HLI373 dihydrochloride, a potent and water-soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of targeted cancer therapies that reactivate the p53 tumor suppressor pathway.

Introduction: The Challenge of Targeting p53

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers where p53 itself is not mutated, its function is often abrogated by overexpression of its negative regulator, Hdm2 (also known as Mdm2 in mice). Hdm2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively silencing this crucial tumor suppressor. Therefore, inhibition of the Hdm2-p53 interaction has emerged as a promising therapeutic strategy to restore p53 function in cancer cells.

This compound was developed as a next-generation inhibitor to address the limitations of earlier compounds, offering enhanced potency and aqueous solubility, making it a more viable candidate for clinical development.

Discovery and Chemical Properties of this compound

HLI373 is a derivative of the HLI98 series of 7-nitro-5-deazaflavin compounds.[1] It is chemically identified as 5-(3-dimethylaminopropylamino)-3,10-dimethyl-10H-pyrimido[4,5-b]quinoline-2,4-dione dihydrochloride. A key structural modification from its predecessors is the absence of the 10-aryl group and the presence of a 5-dimethylaminopropylamino side chain, which significantly improves its water solubility.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₈H₂₄ClN₅O₂ (for the free base) |

| Molecular Weight | 377.87 g/mol (for the free base) |

| Appearance | Solid |

| Solubility | Highly soluble in aqueous solutions |

| Mechanism of Action | Hdm2 E3 Ubiquitin Ligase Inhibitor |

Mechanism of Action: Restoring p53 Activity

HLI373 exerts its anticancer effects by directly inhibiting the E3 ubiquitin ligase activity of Hdm2.[3] This inhibition is achieved through binding to the RING finger domain of Hdm2, which is essential for its catalytic activity.[3] By blocking Hdm2-mediated ubiquitination, HLI373 prevents the degradation of p53, leading to its accumulation and stabilization in the cell.[2]

The stabilized p53 is then free to transcriptionally activate its downstream target genes, such as p21, which leads to cell cycle arrest, and pro-apoptotic genes, which trigger programmed cell death (apoptosis) in cancer cells harboring wild-type p53.[2][3]

Figure 1: Mechanism of action of this compound.

Preclinical Efficacy

In Vitro Studies

HLI373 has demonstrated potent and selective activity against cancer cell lines with wild-type p53. In contrast, cell lines with mutated or null p53 are significantly less sensitive to the cytotoxic effects of HLI373, highlighting its p53-dependent mechanism of action.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | p53 Status | Result | Reference |

| Hdm2 Auto-ubiquitination Assay | In vitro | N/A | IC₅₀ ≈ 13 µM | [3] |

| p53 Stabilization | HCT116-p53⁺ | Wild-type | IC₅₀ ≈ 3 µM | [2] |

| Cell Viability | HCT116-p53⁺ | Wild-type | Dose-dependent decrease in viability | [2] |

| Cell Viability | HCT116-p53⁻ | Null | Significantly less sensitive | [2] |

| Apoptosis Induction | HCT116-p53⁺ | Wild-type | Increased cleaved caspase 3 | [2] |

In Vivo Studies

While comprehensive in vivo data for this compound is not yet publicly available, its improved aqueous solubility makes it a more suitable candidate for animal studies compared to its predecessors.[2] The expectation is that HLI373 will demonstrate significant anti-tumor activity in xenograft models of human cancers with wild-type p53. Further research is required to determine its pharmacokinetic profile, maximum tolerated dose (MTD), and in vivo efficacy.

Experimental Protocols

Hdm2 In Vitro Ubiquitination Assay

This assay is designed to measure the E3 ligase activity of Hdm2 and its inhibition by compounds like HLI373.

-

Reaction Mixture Preparation: Combine purified E1 activating enzyme, E2 conjugating enzyme (UbcH5c), ubiquitin, and purified Hdm2 in an assay buffer.

-

Compound Addition: Add varying concentrations of HLI373 or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiation of Reaction: Start the ubiquitination reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction and detect the level of Hdm2 auto-ubiquitination by immunoblotting using an anti-Hdm2 antibody. The intensity of the ubiquitinated Hdm2 bands is quantified to determine the IC₅₀ value.

Figure 2: Workflow for the Hdm2 in vitro ubiquitination assay.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HCT116 p53+/+ and p53-/-) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Immunoblotting for p53 and Hdm2 Stabilization

This technique is used to detect the levels of specific proteins in cell lysates.

-

Cell Lysis: Treat cells with HLI373 for the desired time, then lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: Block the membrane and then incubate it with primary antibodies specific for p53, Hdm2, and a loading control (e.g., β-actin).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the protein bands using a chemiluminescent substrate.

Future Directions

This compound represents a promising lead compound for the development of a novel cancer therapeutic. Future research should focus on:

-

Comprehensive In Vivo Efficacy Studies: Evaluating the anti-tumor activity of HLI373 in a range of xenograft and patient-derived xenograft (PDX) models of cancers with wild-type p53.

-

Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of HLI373, as well as its on-target effects in vivo.

-

Toxicology Studies: Establishing the safety profile and maximum tolerated dose (MTD) of HLI373 in preclinical models.

-

Combination Therapies: Investigating the potential synergistic effects of HLI373 with standard-of-care chemotherapies and other targeted agents.

Conclusion

This compound is a potent, water-soluble inhibitor of the Hdm2 E3 ubiquitin ligase that effectively stabilizes and activates the p53 tumor suppressor pathway. Its p53-dependent mechanism of action and favorable chemical properties make it a strong candidate for further preclinical and potential clinical development as a targeted therapy for a variety of cancers that retain wild-type p53. The detailed experimental protocols provided in this whitepaper serve as a guide for researchers aiming to further investigate this promising molecule and its therapeutic potential.

References

Chemical structure and properties of HLI373 dihydrochloride

An In-depth Review of the Chemical Structure, Properties, and Mechanism of Action of a Potent Hdm2 Ubiquitin Ligase Inhibitor

This technical guide provides a comprehensive overview of HLI373 dihydrochloride, a water-soluble small molecule inhibitor of the Hdm2 ubiquitin ligase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the p53-Hdm2 axis.

Chemical Structure and Physicochemical Properties

HLI373 is a derivative of the 7-nitro-10-aryl-5-deazaflavin family of compounds, specifically designed for improved water solubility and potency.[1] Its chemical identity and key properties are summarized in the table below.

| Identifier | Value | Reference(s) |

| IUPAC Name | 5-((3-(dimethylamino)propyl)amino)-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione dihydrochloride | [2] |

| CAS Number | 1782531-99-0 | [2][3] |

| Free Base CAS | 502137-98-6 | [2][4] |

| Synonyms | HLI-373, NSC373989, Hdm2 E3 Ligase Inhibitor II | [1][4][5] |

| Molecular Formula | C₁₈H₂₅Cl₂N₅O₂ | [2] |

| Molecular Weight | 414.33 g/mol | [2][5] |

| Solubility | Water soluble | [1][4] |

| Appearance | Not specified in results |

Biological Properties and Mechanism of Action

HLI373 is a potent inhibitor of the Hdm2 E3 ubiquitin ligase, a primary negative regulator of the p53 tumor suppressor protein.[1][2][3] By inhibiting Hdm2, HLI373 prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to the accumulation of p53 in cancer cells with wild-type p53 status.[1][6] This accumulation of p53 activates downstream pathways, including cell cycle arrest and apoptosis.[1]

| Property | Description | Reference(s) |

| Target | Hdm2 (murine double minute 2) E3 ubiquitin ligase | [1][2][3][6] |

| Mechanism of Action | Inhibits the E3 ubiquitin ligase activity of Hdm2, preventing p53 ubiquitination and degradation. | [1][3][6] |

| Downstream Effects | - Stabilization and accumulation of p53 protein. - Activation of p53-dependent transcription. - Induction of apoptosis in tumor cells with wild-type p53. | [1][6] |

| Cellular Activity | - Induces apoptosis in various tumor cell lines (e.g., LOX-IMVI, A549, HT1080, U2OS). - Selectively kills transformed cells expressing wild-type p53. | [1][2] |

| Antimalarial Activity | Shows activity against both chloroquine-sensitive and -resistant strains of P. falciparum. | [3] |

| IC₅₀ | ~3 µM for maximal stabilization of p53. | [1] |

Signaling Pathway of HLI373 Action

The mechanism of action of HLI373 is centered on the disruption of the Hdm2-p53 regulatory loop. The following diagram illustrates this pathway.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthetic approach for the pyrimido[4,5-b]quinoline core, from which HLI373 is derived, has been described. These methods often involve multi-component reactions. For instance, one approach involves a three-component one-pot reaction with barbituric acid, an aldehyde, and an aniline. Another strategy involves the reaction of isatins with 6-aminouracils. The synthesis of HLI373 would require the specific selection of starting materials to yield the desired 3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione core, followed by the introduction of the 5-((3-(dimethylamino)propyl)amino) side chain and subsequent conversion to the dihydrochloride salt.

The logical relationship of HLI373 to its parent compounds is illustrated below.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of HLI373. Specific concentrations and incubation times may need to be optimized for different cell lines and experimental conditions.

Immunoblotting for p53 and Hdm2 Stabilization

This protocol is used to assess the effect of HLI373 on the protein levels of p53 and Hdm2.

-

Cell Culture and Treatment:

-

Plate cells (e.g., U2OS, HCT116) in appropriate culture dishes and grow to 70-80% confluency.

-

Treat cells with varying concentrations of HLI373 (e.g., 3-15 µM) for a specified duration (e.g., 8-24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p53, Hdm2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Viability/Apoptosis Assay

This protocol measures the effect of HLI373 on cell viability and apoptosis.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of HLI373 for a specified time (e.g., 15-48 hours).

-

-

Viability Assessment (e.g., MTT/MTS Assay):

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours.

-

Add a solubilizing agent (for MTT) and measure the absorbance at the appropriate wavelength.

-

-

Apoptosis Assessment (e.g., Annexin V/PI Staining):

-

Harvest cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry.

-

In Vitro Hdm2 Ubiquitination Assay

This assay directly measures the inhibitory effect of HLI373 on the E3 ligase activity of Hdm2.

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2 mM ATP, 1 mM DTT):

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5)

-

Recombinant Hdm2

-

Recombinant p53 (substrate)

-

Ubiquitin

-

HLI373 at various concentrations or a vehicle control.

-

-

-

Incubation:

-

Initiate the reaction by adding ATP.

-

Incubate the mixture at 37°C for 1-2 hours.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by immunoblotting with an anti-p53 antibody to visualize the ladder of polyubiquitinated p53. A decrease in the ubiquitination ladder in the presence of HLI373 indicates inhibition.

-

Experimental Workflow Overview

The following diagram provides a general workflow for evaluating a potential Hdm2 inhibitor like HLI373.

References

- 1. A new synthetic approach to functionalize pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones via a three-component one-pot reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-((3-(Dimethylamino)propyl)amino)-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione - Heterocyclic Compounds - Crysdot [crysdotllc.com]

- 5. A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

HLI373 Dihydrochloride: A Potent Activator of Wild-Type p53 via Hdm2 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing malignant transformation by inducing cell cycle arrest or apoptosis in response to cellular stress.[1] A primary negative regulator of p53 is the E3 ubiquitin ligase Hdm2 (murine double minute 2, or MDM2 in humans), which targets p53 for proteasomal degradation.[1][2][3] Consequently, inhibiting the Hdm2-p53 interaction has emerged as a promising therapeutic strategy for cancers that retain wild-type p53.[1][2][4] This technical guide provides a comprehensive overview of HLI373 dihydrochloride, a water-soluble small molecule inhibitor of Hdm2's E3 ligase activity. We will delve into its mechanism of action, its effects on wild-type p53, and present key experimental data and protocols for its study.

Introduction to this compound

HLI373 is a derivative of the HLI98 family of 5-deazaflavins, developed to overcome the potency and solubility limitations of its predecessors.[2] It has been identified as a more potent inhibitor of Hdm2, leading to the stabilization and activation of p53.[2] This activation of the p53 pathway results in the selective induction of apoptosis in transformed and tumor cells that express wild-type p53, making HLI373 a promising lead compound for the development of novel anti-cancer therapeutics.[2]

Mechanism of Action: Inhibition of p53 Ubiquitylation

HLI373's primary mechanism of action is the inhibition of the E3 ubiquitin ligase activity of Hdm2.[2] This prevents the polyubiquitylation of p53, a critical step that marks p53 for degradation by the proteasome.[2] By inhibiting this process, HLI373 leads to the accumulation and stabilization of p53 protein levels within the cell.[2]

The stabilized p53 is transcriptionally active, leading to the increased expression of p53 target genes.[2] These genes are involved in critical cellular processes such as cell cycle arrest and apoptosis.[2] The selective killing of tumor cells harboring wild-type p53 by HLI373 is a direct consequence of this p53 activation.[2]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of HLI373 in various cell lines.

Table 1: IC50 Values of HLI373 in Cancer Cell Lines

| Cell Line | p53 Status | IC50 (µM) | Reference |

| SJSA-1 | Wild-Type | ~0.4 - 0.8 | [4] |

| LNCaP | Wild-Type | ~0.4 - 0.8 | [4] |

| 22Rv1 | Wild-Type | ~0.4 - 0.8 | [4] |

| HCT116 p53+/+ | Wild-Type | Not explicitly stated, but potent inhibition observed | [2] |

| HCT116 p53-/- | Null | Significantly weaker activity | [2][4] |

Table 2: Dose-Dependent Effects of HLI373

| Cell Line | Concentration (µM) | Observed Effect | Reference |

| U2OS-pG13 | 1 - 10 | Dose-dependent increase in p53-responsive luciferase activity | [2] |

| HCT116-p53+ | 1 - 10 | Dose-dependent increase in cell death | [2] |

| HCT116-p53+ | 1 - 10 | Marked reduction in ALLN-induced accumulation of ubiquitylated p53 | [2] |

| C8 (wild-type p53 MEFs) | Not specified | Dose-dependent increase in cell death | [2] |

Key Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of HLI373's effects.

Cell Culture and Reagents

-

Cell Lines: U2OS (human osteosarcoma, wild-type p53), HCT116 p53+/+ and p53-/- (human colon carcinoma), RPE and RPE-E1A (human retinal pigment epithelial cells, parental and transformed), C8 and A9 (wild-type and p53-deficient mouse embryonic fibroblasts).[2]

-

Reagents: this compound (NSC373989), ALLN (proteasome inhibitor), Adriamycin (DNA damaging agent), MG132 (proteasome inhibitor).[2]

Immunoblotting for p53 and Hdm2 Stabilization

This protocol is used to assess the protein levels of p53 and Hdm2 following treatment with HLI373.

p53-Dependent Transcription Assay (Luciferase Reporter Assay)

This assay quantifies the transcriptional activity of p53 by measuring the expression of a reporter gene under the control of a p53-responsive promoter.

-

Cell Seeding: U2OS cells stably transfected with a p53-responsive luciferase reporter plasmid (pG13-Luc) are seeded in multi-well plates.[2]

-

Treatment: Cells are incubated with varying concentrations of HLI373, HLI98 compounds (as controls), or Adriamycin (positive control) for 22 hours.[2]

-

Lysis and Luciferase Measurement: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected Renilla luciferase reporter).

Cell Viability and Apoptosis Assays

These assays determine the effect of HLI373 on cell survival and the induction of apoptosis.

-

Trypan Blue Exclusion Assay:

-

Cells (e.g., C8 and A9 MEFs, HCT116 p53+/+ and p53-/-) are treated with HLI373 for a specified time (e.g., 15 hours).[2]

-

Cells are harvested and stained with trypan blue.

-

The percentage of viable (unstained) and non-viable (blue) cells is determined by counting under a microscope.

-

-

PARP Cleavage Assay:

-

Cell lysates from HLI373-treated and untreated cells are prepared.

-

Proteins are separated by SDS-PAGE and immunoblotted using an antibody that detects both full-length and cleaved PARP. An increase in the cleaved form of PARP is indicative of apoptosis.[2]

-

-

Caspase-3 Activation Assay:

-

Similar to the PARP cleavage assay, cell lysates are analyzed by immunoblotting using an antibody specific for cleaved (active) caspase-3.[2]

-

In Vivo Ubiquitylation Assay

This assay directly assesses the ability of HLI373 to inhibit the ubiquitylation of p53.

-

Transfection: U2OS cells are transfected with plasmids encoding p53, Hdm2, and HA-tagged ubiquitin.[2]

-

Treatment: 16 hours post-transfection, cells are treated with HLI373 and/or a proteasome inhibitor (e.g., ALLN) for a specified duration (e.g., 8 hours).[2]

-

Immunoprecipitation: Cell lysates are subjected to immunoprecipitation using an anti-p53 antibody.

-

Immunoblotting: The immunoprecipitated proteins are then immunoblotted with an anti-HA antibody to detect ubiquitylated p53. A decrease in the HA signal in HLI373-treated cells indicates inhibition of ubiquitylation.[2]

Conclusion

This compound is a potent and water-soluble inhibitor of the Hdm2 E3 ubiquitin ligase. By preventing the degradation of wild-type p53, HLI373 effectively activates the p53 tumor suppressor pathway, leading to the selective killing of cancer cells. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of HLI373 and other Hdm2 inhibitors. Its specificity for cells with wild-type p53 underscores the importance of p53 status as a biomarker for this class of targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of HLI373 in the treatment of human cancers.

References

- 1. Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 4. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Profile of HLI373 Dihydrochloride: A Technical Overview

A Note to Our Audience: Initial inquiries into the antimalarial properties of HLI373 dihydrochloride have not yielded specific data within publicly accessible scientific literature. The primary body of research on this compound is currently focused on its potential as an anti-cancer agent through the inhibition of the Human Double Minute 2 (Hdm2) protein.

This technical guide, therefore, pivots to provide a comprehensive overview of the established biological activity of this compound as an Hdm2 inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the molecular behavior and therapeutic potential of this compound.

Core Mechanism of Action: Hdm2 Inhibition

HLI373 is a water-soluble small molecule identified as a potent inhibitor of Hdm2, an E3 ubiquitin ligase that plays a critical role in regulating the tumor suppressor protein p53.[1] By inhibiting the auto-ubiquitylation activity of Hdm2, HLI373 leads to the stabilization and accumulation of Hdm2 protein.[1][2] This, in turn, disrupts the Hdm2-p53 interaction, leading to the stabilization and activation of p53.[1] Activated p53 can then induce cell cycle arrest and apoptosis in transformed cells, highlighting the therapeutic potential of HLI373 in cancers with wild-type p53.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the activity of this compound as an Hdm2 inhibitor.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (p53 Stabilization) | ~ 3 µM | Endogenous p53 and Hdm2 assessed in cells | [1] |

| Concentration for Hdm2 Stabilization | Dose-dependent increase observed up to 40 µM | p53-/-mdm2-/- mouse embryo fibroblasts transfected with Hdm2 | [1][2] |

Key Experimental Protocols

To facilitate further research, this section details the methodologies for key experiments cited in the literature for evaluating the activity of this compound.

Cell Culture and Treatment

-

Cell Lines: Mouse embryo fibroblasts (MEFs) from p53−/−mdm2−/− mice are commonly used to study the direct effects on Hdm2 without the confounding influence of p53-dependent transcription.[1]

-

Transfection: For experiments in p53−/−mdm2−/− MEFs, cells are transiently transfected with a plasmid encoding Hdm2 under the control of a p53-independent CMV promoter to express Hdm2.[1]

-

Compound Administration: HLI373 is noted for its water solubility, making it amenable to direct dissolution in aqueous solutions for cellular studies.[1]

Western Blotting for Protein Stabilization

-

Cell Lysis: Treated and untreated cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Hdm2, p53, and a loading control (e.g., β-actin). This is followed by incubation with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to Hdm2 and p53 are normalized to the loading control to determine the relative increase in protein levels upon HLI373 treatment.

Hdm2 Auto-ubiquitylation Assay

This in vitro assay is crucial for directly assessing the inhibitory effect of HLI373 on the E3 ligase activity of Hdm2.

-

Reaction Components: The assay typically includes recombinant Hdm2, E1 and E2 ubiquitin-conjugating enzymes, ubiquitin, and an ATP-regenerating system in a reaction buffer.

-

Inhibitor Addition: HLI373 is added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time to allow for ubiquitylation to occur.

-

Termination and Analysis: The reaction is stopped by adding SDS-PAGE loading buffer. The samples are then analyzed by Western blotting using an anti-Hdm2 antibody to detect the higher molecular weight poly-ubiquitylated forms of Hdm2. A decrease in the ubiquitylation ladder in the presence of HLI373 indicates inhibition of Hdm2's E3 ligase activity.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway affected by HLI373 and a typical experimental workflow for its evaluation.

Caption: HLI373 inhibits Hdm2, leading to p53 activation and apoptosis.

Caption: Workflow for evaluating HLI373's effect on protein stabilization.

References

The Hdm2-p53 Axis: A Prime Target for Cancer Therapy and the Role of HLI373

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair.[1][2] Its inactivation is a hallmark of many human cancers.[3] One of the primary mechanisms of p53 inactivation in tumors with wild-type p53 is its interaction with the human double minute 2 (Hdm2) protein.[1][4] Hdm2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby maintaining low levels of p53 in normal, unstressed cells.[5][6] The discovery of small molecules that can disrupt the Hdm2-p53 interaction and restore p53 function represents a promising therapeutic strategy for a wide range of cancers.[7][8] This guide provides a comprehensive overview of the Hdm2-p53 interaction and the preclinical development of HLI373, a potent inhibitor of Hdm2's E3 ligase activity.

The Hdm2-p53 Interaction: A Master Regulator of Cell Fate

The relationship between Hdm2 and p53 is a classic example of a negative feedback loop.[1] Under normal physiological conditions, p53 transcriptionally activates the mdm2 gene.[4][9] The resulting Hdm2 protein, in turn, binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, crucially, promoting its ubiquitination and subsequent degradation by the proteasome.[3][10] This intricate balance ensures that p53 levels are kept in check to allow for normal cell growth and division.

Cellular stress signals, such as DNA damage or oncogene activation, disrupt this interaction.[1][11] Post-translational modifications of both p53 and Hdm2 can prevent their binding, leading to the stabilization and activation of p53.[1][12] Activated p53 can then initiate downstream signaling pathways that lead to cell cycle arrest, allowing for DNA repair, or, in cases of severe damage, trigger apoptosis to eliminate potentially cancerous cells.[2]

In many cancers, Hdm2 is overexpressed, leading to the excessive degradation of wild-type p53 and allowing cancer cells to evade apoptosis and proliferate uncontrollably.[4][8] Therefore, inhibiting the Hdm2-p53 interaction to reactivate p53's tumor-suppressive functions is a highly attractive therapeutic approach.[8]

HLI373: An Inhibitor of Hdm2 E3 Ligase Activity

HLI373 is a water-soluble small molecule that was identified as a potent inhibitor of the E3 ubiquitin ligase activity of Hdm2.[5][13] It is a derivative of the HLI98 family of compounds and has shown greater potency in stabilizing p53 and inducing cell death in cancer cells expressing wild-type p53.[5]

Mechanism of Action

HLI373 functions by directly inhibiting the E3 ligase activity of Hdm2.[5][13] This inhibition prevents the ubiquitination of p53, leading to its accumulation and the activation of p53-dependent transcription.[5] HLI373 has been shown to block Hdm2-mediated p53 degradation and induce apoptosis in various tumor cell lines in a p53-dependent manner.[5][13] Furthermore, HLI373 also inhibits the auto-ubiquitination of Hdm2, leading to the stabilization of Hdm2 protein levels.[5]

Quantitative Data on HLI373

The following table summarizes the key quantitative data reported for HLI373 in preclinical studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (p53 stabilization) | ~ 3 µM | Endogenous p53 and Hdm2 | [5] |

| Effective Concentration (Apoptosis) | 3-15 µM | Wild-type p53 MEFs | [13] |

| Effective Concentration (Hdm2 stabilization) | 10-50 µM | p53-/-mdm2-/- MEFs | [13] |

| Effective Concentration (p53 transcription activation) | 3 µM | Not specified | [13] |

| Effective Concentration (inhibition of p53 degradation) | 5-10 µM | U2OS cells | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the Hdm2-p53 interaction and the effects of inhibitors like HLI373.

Co-Immunoprecipitation (Co-IP) for Hdm2-p53 Interaction

This protocol is used to determine if Hdm2 and p53 physically interact within a cell.

Materials:

-

Cells expressing endogenous or overexpressed Hdm2 and p53.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibody against Hdm2 or p53 for immunoprecipitation.

-

Protein A/G agarose beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Antibodies against Hdm2 and p53 for Western blotting.

Procedure:

-

Culture and treat cells as required (e.g., with HLI373 or a control).

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody (anti-Hdm2 or anti-p53) overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both Hdm2 and p53.

Western Blotting for p53 and Hdm2 Levels

This protocol is used to quantify the protein levels of p53 and Hdm2 in cell lysates.

Materials:

-

Cell lysates prepared as described in the Co-IP protocol.

-

SDS-PAGE gels.

-

Transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies against p53, Hdm2, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities relative to the loading control.

p53 Reporter Gene Assay

This assay measures the transcriptional activity of p53.

Materials:

-

Cells to be transfected.

-

A reporter plasmid containing a p53-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

Transfection reagent.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the p53 reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After transfection, treat the cells with the test compound (e.g., HLI373) or a control.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell viability and the cytotoxic effects of compounds like HLI373.[14][15][16][17][18]

Materials:

-

Cells to be tested.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[18]

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.[16]

-

Treat the cells with various concentrations of the test compound (e.g., HLI373) for the desired duration.[16]

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15][16]

-

During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14][15][17]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.[18]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14] The intensity of the purple color is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Visual representations of the Hdm2-p53 signaling pathway and a typical experimental workflow for screening Hdm2 inhibitors are provided below.

Caption: The Hdm2-p53 signaling pathway and the point of intervention by HLI373.

Caption: A typical experimental workflow for the discovery and validation of Hdm2 inhibitors.

Conclusion

The intricate regulation of the p53 tumor suppressor by Hdm2 presents a compelling target for cancer therapy. Small molecule inhibitors, such as HLI373, that disrupt the E3 ligase activity of Hdm2, have demonstrated significant promise in preclinical studies by reactivating p53 and inducing apoptosis in cancer cells. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to further investigate the Hdm2-p53 axis and advance the development of novel cancer therapeutics. Further research and clinical evaluation of Hdm2 inhibitors are warranted to fully realize their therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Ubiquitination and Degradation of Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Negative regulation of HDM2 to attenuate p53 degradation by ribosomal protein L26 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Small molecule inhibitors of HDM2 ubiquitin ligase activity stabilize and activate p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Molecular characterization of the hdm2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular mechanism of the interaction between MDM2 and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

HLI373 Dihydrochloride: Application Notes for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

HLI373 dihydrochloride is a potent and water-soluble small molecule inhibitor of the E3 ubiquitin ligase Hdm2. By inhibiting Hdm2, HLI373 stabilizes the tumor suppressor protein p53, leading to the activation of p53-dependent transcription and subsequent apoptosis in cancer cells harboring wild-type p53. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its effects on cell viability, apoptosis, and protein expression.

Mechanism of Action

This compound targets the E3 ubiquitin ligase activity of Hdm2 (also known as Mdm2 in mice). In many cancer types with wild-type p53, Hdm2 is overexpressed, leading to the continuous degradation of p53 via the ubiquitin-proteasome pathway. This inactivation of p53 allows cancer cells to evade apoptosis and continue to proliferate.

HLI373 inhibits the ligase activity of Hdm2, preventing the ubiquitination and subsequent degradation of p53.[1] The resulting accumulation of p53 triggers the transcriptional activation of downstream target genes involved in cell cycle arrest and apoptosis, such as p21 and PUMA.[1] This selective activation of the p53 pathway makes HLI373 a promising candidate for targeted cancer therapy.

Data Presentation

The efficacy of this compound is dependent on the p53 status of the cancer cells. The following table summarizes the differential effect of HLI373 on cell viability in isogenic cell lines with and without functional p53.

| Cell Line | p53 Status | Treatment Condition | Result |

| HCT116 p53+/+ | Wild-Type | HLI373 (µM) | Dose-dependent increase in cell death |

| HCT116 p53-/- | Null | HLI373 (µM) | Substantially more resistant to cell death |

| MEF C8 | Wild-Type | HLI373 (µM) | Dose-dependent increase in cell death |

| MEF A9 | Deficient | HLI373 (µM) | Relatively resistant to cell death |

Data compiled from studies demonstrating the p53-dependent activity of HLI373. Specific IC50 values for cell viability are cell-line and assay-dependent and should be determined empirically.

The stabilization of p53 by HLI373 has been observed to be maximal in the low micromolar range, with an approximate IC50 of 3 µM for p53 stabilization in human retinal pigment epithelial (RPE) cells.[1]

Signaling Pathway

The signaling pathway initiated by this compound leading to apoptosis is depicted below.

Experimental Workflow

A typical experimental workflow to evaluate the effects of this compound in cell culture is outlined below.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cells in a 96-well format.

Materials:

-

Cancer cell line of interest (e.g., HCT116 p53+/+ and p53-/-)

-

Complete cell culture medium

-

This compound

-

Sterile PBS

-

Trypsin-EDTA

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in sterile water or PBS. Further dilute in culture medium to desired concentrations (e.g., 0.1, 1, 3, 5, 10, 25, 50 µM).

-

Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of HLI373. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of HLI373 (e.g., 5, 10, 15 µM) for a specified time (e.g., 15-24 hours).[1] Include an untreated control.

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA.

-

Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Protocol 3: Western Blot Analysis

This protocol is for detecting changes in the protein levels of p53, Hdm2, and downstream targets after HLI373 treatment.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-Hdm2, anti-p21, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed 5 x 10^5 cells per well in 6-well plates and treat with HLI373 (e.g., 5-10 µM) for a specified time (e.g., 8 hours).[1]

-

After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

β-actin is commonly used as a loading control to normalize protein levels.

-

Conclusion

This compound is a valuable research tool for studying the p53 signaling pathway and for investigating potential therapeutic strategies for cancers with wild-type p53. The protocols provided herein offer a framework for conducting cell-based assays to characterize the biological effects of this Hdm2 inhibitor. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.

References

Optimal Concentration of HLI373 Dihydrochloride for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

HLI373 dihydrochloride is a potent and water-soluble small molecule inhibitor of the E3 ubiquitin ligase Human Double Minute 2 (Hdm2). By inhibiting Hdm2, HLI373 prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53.[1][2][3] This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[3] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for various in vitro assays, enabling researchers to effectively utilize this compound in cancer research and drug development.

Mechanism of Action

HLI373 targets the RING finger domain of Hdm2, which is responsible for its E3 ligase activity.[4] By inhibiting this activity, HLI373 blocks the transfer of ubiquitin to p53, leading to the accumulation of p53 in the nucleus. Activated p53 can then transcriptionally activate its target genes, such as p21 and PUMA, which mediate cell cycle arrest and apoptosis, respectively.

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the cell type, assay duration, and the specific biological question being addressed. The following table summarizes effective concentrations reported in the literature for various in vitro applications.

| Application | Cell Line(s) | Concentration Range | Incubation Time | Outcome | Reference(s) |

| Induction of Apoptosis / Cell Death | Mouse Embryonic Fibroblasts (MEFs) with wild-type p53 | 3 - 15 µM | 15 hours | Selective killing of tumor cells harboring wild-type p53. | [1][2][3] |

| Transformed RPE cells | 5 - 25 µM | 26 hours | Induction of cell death. | [3] | |

| Stabilization of Hdm2 | Mouse Embryonic Fibroblasts (p53-/-mdm2-/-) | 10 - 50 µM | Not Specified | Dose-dependent stabilization of cellular Hdm2. | [1][2] |

| Activation of p53 Transcription | Not Specified | 3 µM | Not Specified | Activation of p53-dependent transcription. | [1][2] |

| Inhibition of p53 Degradation | Not Specified | 5 - 10 µM | 8 hours | Blocks p53 degradation. | [1][2] |

| Antimalarial Activity | P. falciparum (D6 and W2 strains) | < 6 µM (IC50) | Not Specified | Early growth inhibition. | [1][2] |

| Increase in p53 and Hdm2 Protein Levels | Retinal Pigment Epithelial (RPE) cells | 5 µM | 8 hours | Maximal increase in cellular p53 and Hdm2. | [3] |

Experimental Protocols

The following are detailed protocols for key in vitro assays to determine the optimal concentration and effects of this compound.

Cell Viability Assay (e.g., MTT or Trypan Blue Exclusion)

This protocol is designed to assess the cytotoxic effects of HLI373 on cancer cells.

References

- 1. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assay for ubiquitin ligase activity: high-throughput screen for inhibitors of HDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of p53 response by targeting p53-Mediator binding with a stapled peptide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HLI373 Dihydrochloride Treatment of U2OS and HCT116 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

HLI373 dihydrochloride is a potent and water-soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase.[1][2] By targeting the RING finger domain of Hdm2, HLI373 prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53.[1][2] This leads to the accumulation of p53 in cancer cells with wild-type p53, thereby activating p53-dependent downstream signaling pathways that result in cell cycle arrest and apoptosis.[1][3]

The U2OS (human osteosarcoma) and HCT116 (human colon carcinoma) cell lines both express wild-type p53, making them suitable models for studying the cellular effects of Hdm2 inhibitors like HLI373. These application notes provide detailed protocols for treating U2OS and HCT116 cells with this compound and assessing its impact on cell viability and apoptosis.

Mechanism of Action: HLI373 Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound in cancer cells expressing wild-type p53.

Caption: HLI373 inhibits Hdm2, leading to p53 stabilization and apoptosis.

Illustrative Quantitative Data

The following tables present illustrative data on the effects of this compound on U2OS and HCT116 cell viability and apoptosis. This data is representative of expected outcomes based on the compound's known potency.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Cell Line | HLI373 Conc. (µM) | Treatment Time (h) | Percent Viability (%) |

| U2OS | 0 (Vehicle) | 48 | 100 |

| 1 | 48 | 85 | |

| 3 | 48 | 62 | |

| 10 | 48 | 35 | |

| 30 | 48 | 15 | |

| HCT116 | 0 (Vehicle) | 48 | 100 |

| 1 | 48 | 88 | |

| 3 | 48 | 65 | |

| 10 | 48 | 40 | |

| 30 | 48 | 20 |

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)

| Cell Line | HLI373 Conc. (µM) | Treatment Time (h) | Percent Apoptotic Cells (%) |

| U2OS | 0 (Vehicle) | 24 | 5 |

| 3 | 24 | 25 | |

| 10 | 24 | 55 | |

| HCT116 | 0 (Vehicle) | 24 | 4 |

| 3 | 24 | 30 | |

| 10 | 24 | 60 |

Experimental Workflow

The diagram below outlines the general workflow for the experiments described in these application notes.

References

Application Notes and Protocols for In Vivo Studies of HLI373 Dihydrochloride in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

HLI373 dihydrochloride is a potent, water-soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase.[1] By inhibiting Hdm2-mediated ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor, HLI373 effectively stabilizes and activates p53 transcriptional activity.[1][2] This leads to the induction of apoptosis in tumor cells harboring wild-type p53.[1] Its favorable aqueous solubility and enhanced potency compared to its parent compounds, the HLI98 series, make HLI373 a promising candidate for in vivo evaluation as a cancer therapeutic.[1]

These application notes provide a comprehensive overview and hypothetical protocols for the in vivo assessment of this compound in mouse models of cancer. The methodologies outlined below are based on standard practices for preclinical anti-cancer drug evaluation and the known in vitro mechanism of action of HLI373.

Signaling Pathway of HLI373

References

Application Note & Protocol: Quantifying Apoptosis Induction by HLI373 Dihydrochloride

This document provides a comprehensive protocol for assessing the apoptotic effects of HLI373 dihydrochloride, a known SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitor, on a selected cell line. The primary method detailed is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis, a robust technique for differentiating between early apoptotic, late apoptotic, and necrotic cells.

Introduction

HLI373 is a potent and selective inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival signaling pathways. Dysregulation of SHP2 is implicated in various cancers, making it a key target for therapeutic development. Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Therefore, it is crucial to quantify the extent to which HLI373 treatment induces apoptosis in cancer cells. This protocol outlines a standard procedure for this evaluation using Annexin V/PI staining.

Principle of the Assay